molecular formula C18H5BrF18N2O4 B11108252 N,N'-(5-bromobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide]

N,N'-(5-bromobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide]

Cat. No.: B11108252
M. Wt: 735.1 g/mol
InChI Key: JUISLWXWYGCONQ-UHFFFAOYSA-N
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Description

N,N’-(5-bromobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide] is a complex organic compound characterized by its unique structure, which includes bromobenzene and heptafluorotetrahydrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(5-bromobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide] typically involves multiple steps. One common approach is the reaction of 5-bromobenzene-1,3-diamine with 2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-(5-bromobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(5-bromobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide] has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(5-bromobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that lead to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(5-chlorobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide]
  • N,N’-(5-fluorobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide]
  • N,N’-(5-iodobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide]

Uniqueness

N,N’-(5-bromobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide] is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The heptafluorotetrahydrofuran moieties also contribute to its distinct physicochemical properties, such as high stability and lipophilicity .

Properties

Molecular Formula

C18H5BrF18N2O4

Molecular Weight

735.1 g/mol

IUPAC Name

N-[3-bromo-5-[[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetyl]amino]phenyl]-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide

InChI

InChI=1S/C18H5BrF18N2O4/c19-4-1-5(38-7(40)9(20,21)15(32)11(24,25)13(28,29)17(34,35)42-15)3-6(2-4)39-8(41)10(22,23)16(33)12(26,27)14(30,31)18(36,37)43-16/h1-3H,(H,38,40)(H,39,41)

InChI Key

JUISLWXWYGCONQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1NC(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F)Br)NC(=O)C(C3(C(C(C(O3)(F)F)(F)F)(F)F)F)(F)F

Origin of Product

United States

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